molecular formula C10H11BO3 B2805827 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde CAS No. 1393477-36-5

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde

Cat. No.: B2805827
CAS No.: 1393477-36-5
M. Wt: 190.01
InChI Key: CDQSRHQFSNQHJC-UHFFFAOYSA-N
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Description

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde is a complex organic compound characterized by its unique structure, which includes a boronic acid derivative and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde typically involves multi-step organic reactions. One common approach is the reaction of a suitable boronic acid derivative with an aldehyde under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical synthesis using reactors designed to handle high volumes of reactants. The process would be optimized for efficiency and yield, ensuring that the compound is produced consistently and cost-effectively.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

  • Substitution: The boronic acid moiety can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, often requiring mild acidic or basic conditions.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Various boronic acid derivatives or substituted boronic acids.

Scientific Research Applications

1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde has several scientific research applications:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in biochemical assays to study enzyme activities and interactions.

  • Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with biological targets, such as enzymes or receptors, modulating their activity. The aldehyde group can also participate in Schiff base formation with amino groups, influencing biological processes.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Aldehydes: Various aldehydes with different structural features.

  • Boronic Acid Derivatives: Compounds containing boronic acid groups with different functional groups.

Properties

IUPAC Name

1-hydroxy-3,3-dimethyl-2,1-benzoxaborole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BO3/c1-10(2)8-5-7(6-12)3-4-9(8)11(13)14-10/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDQSRHQFSNQHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(C=C(C=C2)C=O)C(O1)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3,3,5-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (27 mg, 0.153 mmol) in CCl4 (2 mL) at rt was added benzoyl peroxide (3.7 mg, 0.0153 mmol) followed by NBS (60 mg, 0.337 mmol). The reaction mixture was heated under reflux for 12 h, cooled to rt and treated with Na2CO3. The aqueous layer was acidified with 3 N HCl to pH of 3 and extracted with EA. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure. The residue was purified by prep-TLC to give 1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde (12 mg; yield 41%) as white solid. 1H NMR (400 MHz, CDCl3): δ 10.12 (s, 1 H), 7.88 (s, 2 H), 7.80 (s, 1 H), 1.62 (s, 6 H) ppm.
Quantity
27 mg
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reactant
Reaction Step One
Quantity
3.7 mg
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reactant
Reaction Step One
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Quantity
2 mL
Type
solvent
Reaction Step One
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Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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